molecular formula C20H10F2O5 B044483 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid CAS No. 913689-08-4

2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

Cat. No. B044483
CAS RN: 913689-08-4
M. Wt: 368.3 g/mol
InChI Key: VGIRNWJSIRVFRT-UHFFFAOYSA-N
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Description

2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid, also known as Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl benzoate, is a synthetic organic compound used for a variety of scientific applications. It is a difluorinated derivative of benzoic acid, and is used in a variety of applications, including drug synthesis, organic chemistry, and biochemistry. This compound has a wide range of applications due to its unique structure and properties.

Scientific Research Applications

  • Synthesis of Related Compounds : The synthesis of 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid led to the production of various compounds related to the fungal xanthone bikaverin, which has potential applications in chemistry and biochemistry (I. Iijima et al., 1979).

  • Detection in Biological Systems : A sensor based on a related compound is useful for rapid, convenient, and selective cysteine detection in living systems, indicating its application in biological and medical research (Meng-Jiao Peng et al., 2020).

  • Antibacterial and Antifungal Activities : Derivatives of this compound show antibacterial and antifungal activities, suggesting potential in pharmaceutical and medical applications (H. S. Patel & Sumeet J. Patel, 2010).

  • Corrosion Inhibition : Some synthesized compounds are good inhibitors of mild steel corrosion in acidic environments, indicating its significance in material science and engineering (N. Arrousse et al., 2021).

  • Solid-Phase Peptide Synthesis : Xanthenylamide (XAL) supports, derived from this compound, are useful for solid-phase peptide synthesis, particularly for acid-sensitive peptides and fully protected peptide amides, showcasing its utility in peptide and protein research (Yongxin Han et al., 1996).

  • Lipid Droplets Accumulation Inhibitory Activity : Some compounds showed moderate inhibitory activity on lipid droplets accumulation in pre-adipocyte cell lines, indicating potential applications in studies related to obesity and metabolic disorders (Jun Deguchi et al., 2014).

  • Fluorescent Probes for Biological Sensing : Several studies indicate the use of derivatives and related compounds as fluorescent probes for sensing biological Zn(II), hydroxyl radical, reactive nitrogen and oxygen species, and highly reactive oxygen species in live cells and various biological systems. These applications are crucial for understanding cellular processes, diagnosing diseases, and developing therapies (Elizabeth M. Nolan et al., 2005; M. Zhuang et al., 2014; A. M. Mak et al., 2007; S. Tomizawa et al., 2005; L. McQuade & S. Lippard, 2010; Ken-ichi Setsukinai et al., 2003).

  • Imaging Applications : Fluorescein-labeled nanoparticles, derived from this compound, are useful for imaging applications like confocal fluorescence microscopy due to their increased photostability. This has significant implications in biological and medical imaging (M. Chrétien et al., 2004).

  • Singlet Oxygen Probing : A study demonstrates the use of a derivative as the most sensitive known singlet oxygen probe, indicating its application in studying oxidative stress and related biological processes (K. Tanaka et al., 2001).

Mechanism of Action

Target of Action

It is mentioned that this compound is used as an intermediate for the synthesis of fluorinated biarsenical derivatives , which are often used as probes in biochemical research .

Mode of Action

As an intermediate in the synthesis of fluorinated biarsenical derivatives , it may interact with its targets through the formation of covalent bonds during the synthesis process.

Biochemical Pathways

Given its role as an intermediate in the synthesis of fluorinated biarsenical derivatives , it may be involved in the pathways where these derivatives act as probes.

Result of Action

As an intermediate in the synthesis of fluorinated biarsenical derivatives , its effects may be indirectly observed through the actions of these derivatives.

Action Environment

It is worth noting that interactions with strong oxidizing agents may lead to combustion .

Future Directions

The future directions for this compound could involve further exploration of its properties and potential applications, particularly in fields that utilize fluorochromes, such as biochemistry and molecular biology .

properties

IUPAC Name

2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F2O5/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26/h1-8,23H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIRNWJSIRVFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176465
Record name Benzoic acid, 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913689-08-4
Record name Benzoic acid, 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913689-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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